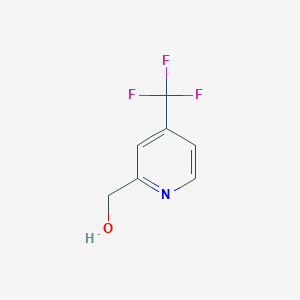

(4-(Trifluoromethyl)pyridin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)pyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-11-6(3-5)4-12/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAZEWPUHFIBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563701 | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-46-1 | |

| Record name | 4-(Trifluoromethyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Trifluoromethyl)pyridin-2-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-2-yl)methanol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a trifluoromethyl group and a hydroxymethyl substituent, make it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and known biological significance of this compound, with a focus on its role as a precursor to potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and its potential in the development of novel anticancer agents.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a pyridine ring substituted with a trifluoromethyl group at the 4-position and a methanol group at the 2-position.

| Identifier | Value |

| IUPAC Name | [4-(Trifluoromethyl)pyridin-2-yl]methanol[1] |

| CAS Number | 131747-46-1[1] |

| Molecular Formula | C₇H₆F₃NO[1] |

| Molecular Weight | 177.12 g/mol [2] |

| SMILES | OCc1cc(ccn1)C(F)(F)F[1] |

| InChIKey | YVAZEWPUHFIBPP-UHFFFAOYSA-N[1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted and available data.

| Property | Value | Source |

| Appearance | Colorless to light yellow Solid-Liquid Mixture | [3] |

| Boiling Point | 217.1 ± 35.0 °C (Predicted) | [4] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 13.16 ± 0.10 (Predicted) | [4] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |

Note: The lack of extensive experimental data highlights an area for further investigation to fully characterize this compound.

Synthesis

General Experimental Protocol: Reduction of a Pyridine-2-carbonyl Compound

This protocol describes a general method for the synthesis of pyridinylmethanols via the reduction of a corresponding ketone or aldehyde, which can be adapted for the synthesis of this compound from a suitable precursor like 4-(trifluoromethyl)picolinaldehyde.

Materials:

-

4-(trifluoromethyl)picolinaldehyde (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.5 equivalents)

-

Methanol or Ethanol

-

Dichloromethane or Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(trifluoromethyl)picolinaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer, and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on its structure and data from closely related compounds.

-

¹H NMR: Expected signals would include a singlet for the methylene protons (-CH₂OH), a singlet or multiplet for the hydroxyl proton (-OH), and distinct signals for the three aromatic protons on the pyridine ring. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The spectrum would show seven distinct carbon signals: one for the trifluoromethyl carbon (as a quartet due to C-F coupling), one for the methylene carbon, and five for the pyridine ring carbons.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the aromatic ring and methylene group (~3100-2850 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (~1600-1400 cm⁻¹), and strong C-F stretching vibrations of the trifluoromethyl group (~1350-1100 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 177. Fragmentation would likely involve the loss of a hydroxyl radical (M-17), a hydroxymethyl radical (M-31), and potentially rearrangement pathways involving the pyridine ring.

Applications in Drug Discovery

The trifluoromethylpyridine scaffold is of significant interest in drug development due to the unique properties conferred by the trifluoromethyl group, including increased metabolic stability, lipophilicity, and binding affinity to biological targets.

TRPV3 Antagonism

Derivatives of (pyridin-2-yl)methanol have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3][5] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, dorsal root ganglia, and the spinal cord, and is implicated in pain sensation, inflammation, and skin disorders.[5] Antagonism of TRPV3 is a promising therapeutic strategy for the treatment of chronic pain and inflammatory skin conditions.

While the precise signaling pathway for this compound is not detailed, a hypothetical pathway for a derivative acting as a TRPV3 antagonist can be proposed.

Anticancer Potential

Trifluoromethylpyridine derivatives are being actively investigated for their potential as anticancer agents.[6] The electron-withdrawing nature of the trifluoromethyl group can enhance the interaction of these compounds with various biological targets, including protein kinases that are often dysregulated in cancer.[6] While specific studies on the anticancer activity of this compound are not prominent, its structural motifs are present in compounds that have shown efficacy. For instance, some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells through the upregulation of p53 and JNK.[7]

The general workflow for evaluating the anticancer activity of such a compound would involve a series of in vitro and in vivo studies.

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its utility as a building block for TRPV3 antagonists and its potential role in the development of anticancer therapeutics make it a compound of high interest for further research. The current lack of comprehensive experimental data on its physicochemical properties and detailed biological mechanisms of action presents an opportunity for future scientific investigation. As research into fluorinated heterocycles continues to expand, the importance of this compound and its derivatives in developing next-generation therapeutics is likely to grow.

References

- 1. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1 [matrix-fine-chemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Significance of (4-(Trifluoromethyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities associated with molecules incorporating the (4-(Trifluoromethyl)pyridin-2-yl)methanol scaffold. While this compound itself is primarily utilized as a key synthetic building block, its structural features are integral to the function of a variety of potent and selective modulators of critical biological targets. This document will delve into the synthesis, mechanisms of action, and preclinical data of compounds containing this important chemical moiety, with a focus on its role in the development of kinase inhibitors and ion channel antagonists.

Core Synthesis and Physicochemical Properties

This compound is a fluorinated pyridine derivative. The trifluoromethyl group at the 4-position significantly influences the electronic properties of the pyridine ring, making it strongly electron-withdrawing. This property is crucial for the molecular interactions of larger compounds that incorporate this moiety.

The synthesis of trifluoromethylpyridines can be achieved through several methods, including chlorine/fluorine exchange from trichloromethylpyridine precursors or by constructing the pyridine ring from a trifluoromethyl-containing building block.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 131747-46-1 | [2][3] |

| Molecular Formula | C7H6F3NO | [3] |

| Molecular Weight | 177.13 g/mol | [2] |

| Boiling Point | 72 - 74 °C @ 0.4 mmHg | [2] |

| InChI Key | YVAZEWPUHFIBPP-UHFFFAOYSA-N | [2] |

Biological Activity in Kinase Inhibition

The this compound scaffold is a key feature in the design of potent inhibitors for several protein kinases implicated in cancer and inflammatory diseases.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition

TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[4] Its inhibition is a promising therapeutic strategy for various inflammatory diseases and cancers.[4][5] The this compound moiety has been incorporated into type II inhibitors of TAK1. These inhibitors stabilize the 'DFG-out' inactive conformation of the kinase.[6]

One notable example is the dual TAK1 and MAP4K2 inhibitor, NG25, which, while not a direct derivative, features a related trifluoromethyl-substituted headpiece that is critical for its activity.[6] Structure-activity relationship (SAR) studies have shown that modifications to this part of the molecule significantly impact potency and selectivity.[6]

Table 2: In Vitro Activity of Representative TAK1/MAP4K2 Inhibitors

| Compound | TAK1 IC50 (nM) | MAP4K2 IC50 (nM) | Reference |

| Compound 1 (NG25) | 149 | 22 | [6] |

| Compound 2 | 41 | 98 | [6] |

A common method to determine the half-maximal inhibitory concentration (IC50) for kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagents: TAK1 kinase, Alexa Fluor™ conjugated tracer, europium-labeled anti-tag antibody, and the test compound.

-

Procedure: The kinase, tracer, and antibody are incubated with varying concentrations of the test compound in a suitable assay buffer.

-

Detection: The reaction is allowed to reach equilibrium, and the time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured.

-

Data Analysis: The TR-FRET signal is plotted against the compound concentration, and the IC50 value is determined using a sigmoidal dose-response curve.

Caption: Simplified TAK1 signaling pathway and point of inhibition.

Monopolar Spindle 1 (Mps1) Kinase Inhibition

Mps1 is a crucial kinase for the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[7][8] Its overexpression is common in various cancers, making it an attractive therapeutic target.[9] The trifluoromethylpyridine scaffold has been utilized in the development of selective Mps1 inhibitors.[7] These inhibitors abrogate the SAC, leading to mitotic catastrophe and tumor cell death.[7][8]

Novel Mps1 inhibitors, such as BAY 1161909 and BAY 1217389, have demonstrated potent antitumor activity with IC50 values in the low nanomolar range.[7] While the exact structure of these compounds may not contain the methanol group, the trifluoromethylpyridine core is a key pharmacophore.

Table 3: In Vitro Proliferation IC50 Values of Mps1 Inhibitors in Cancer Cell Lines

| Compound | HeLa (cervical) IC50 (nM) | NCI-H460 (lung) IC50 (nM) | Reference |

| BAY 1161909 | 16 | 12 | [7] |

| BAY 1217389 | 29 | 23 | [7] |

The effect of Mps1 inhibitors on cancer cell proliferation is often assessed using the MTT assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the Mps1 inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent like DMSO.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) to determine cell viability.

-

Data Analysis: The percentage of viable cells is plotted against the compound concentration to calculate the IC50 value.[10][11]

Caption: Mechanism of action for Mps1 inhibitors.

Biological Activity in Ion Channel Modulation

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonism

TRPV3 is a calcium-permeable cation channel involved in pain sensation, inflammation, and skin disorders.[12] The development of selective TRPV3 antagonists is a promising avenue for treating these conditions. The (pyridin-2-yl)methanol moiety is a key feature of a class of potent and selective TRPV3 antagonists.[12] Systematic optimization of this scaffold, including the introduction of substituents like the trifluoromethyl group, has led to the identification of novel antagonists with favorable preclinical profiles in pain models.[12]

Table 4: In Vitro Potency of a Representative TRPV3 Antagonist

| Compound | Human TRPV3 IC50 (µM) | Rat TRPV3 IC50 (µM) | Reference |

| 74a | 0.035 | 0.042 | [12] |

The potency of TRPV3 antagonists can be determined using a calcium influx assay in cells expressing the channel.

-

Cell Culture: HEK293 cells stably expressing human TRPV3 are cultured.

-

Calcium Indicator Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

-

Agonist Stimulation: The cells are then stimulated with a known TRPV3 agonist (e.g., 2-APB).

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity.

-

Data Analysis: The inhibition of the agonist-induced calcium influx is plotted against the antagonist concentration to determine the IC50 value.

Caption: Mechanism of TRPV3 channel antagonism.

Conclusion

The this compound scaffold is a valuable component in the medicinal chemist's toolbox. Its inherent electronic properties contribute significantly to the potency and selectivity of molecules targeting key proteins in disease pathways. The examples of TAK1 inhibitors, Mps1 inhibitors, and TRPV3 antagonists highlight the versatility of this moiety in drug design. Further exploration and modification of this scaffold are likely to yield novel therapeutic agents with improved pharmacological profiles for the treatment of cancer, inflammatory disorders, and pain.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [4-(trifluoromethyl)pyridin-2-yl]methanol | 131747-46-1 [sigmaaldrich.com]

- 3. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1 [matrix-fine-chemicals.com]

- 4. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TAK1-inhibitors are cytotoxic for multiple myeloma cells alone and in combination with melphalan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer [mdpi.com]

- 10. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol (CAS: 131747-46-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(Trifluoromethyl)pyridin-2-yl)methanol, bearing the CAS number 131747-46-1, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance metabolic stability, binding affinity, and cellular permeability of parent compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant experimental methodologies associated with this compound. Notably, derivatives of the pyridinyl methanol scaffold have shown promise as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, a target implicated in pain, inflammation, and skin disorders. This document aims to serve as a valuable resource for researchers engaged in the exploration and application of this versatile chemical entity.

Chemical Properties and Data

This compound is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 131747-46-1 | N/A |

| Molecular Formula | C₇H₆F₃NO | N/A |

| Molecular Weight | 177.13 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Boiling Point (Predicted) | 217.1 ± 35.0 °C | N/A |

| Density (Predicted) | 1.362 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 13.16 ± 0.10 | N/A |

Synthesis

A plausible and commonly employed synthetic route to this compound involves the reduction of the corresponding carboxylic acid, 4-(trifluoromethyl)picolinic acid.

Experimental Protocol: Reduction of 4-(Trifluoromethyl)picolinic Acid

This protocol is a general procedure for the reduction of a pyridyl carboxylic acid to the corresponding alcohol using lithium aluminum hydride (LiAlH₄). This reaction should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Materials:

-

4-(Trifluoromethyl)picolinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, suspend lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Addition of Carboxylic Acid: Dissolve 4-(trifluoromethyl)picolinic acid (1.0 equivalent) in anhydrous THF. Slowly add this solution to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. An exothermic reaction with gas evolution (hydrogen) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise until the grey precipitate turns white and is easily filterable.

-

Work-up: Filter the resulting precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates.

-

Extraction: Wash the combined organic phase sequentially with 1 M HCl and saturated aqueous NaHCO₃ solution.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the pyridinyl methanol scaffold is a key pharmacophore in a class of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2]

TRPV3 Antagonism

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons. It is involved in thermosensation, pain perception, and skin barrier homeostasis. Dysregulation of TRPV3 activity has been implicated in various pathological conditions, including chronic pain, inflammatory skin diseases, and itch.[1][2]

Derivatives of (pyridin-2-yl)methanol have been synthesized and evaluated for their ability to inhibit TRPV3. For instance, the compound cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyridin-2-yl]cyclobutanol, which contains the this compound moiety, demonstrated potent TRPV3 inhibitory activity with an IC₅₀ of 0.38 µM.[1] This suggests that this compound itself could serve as a valuable building block or starting point for the development of novel TRPV3 antagonists.

Potential Therapeutic Areas

Given the role of TRPV3 in various physiological and pathophysiological processes, antagonists of this channel, potentially derived from this compound, could have therapeutic applications in:

-

Neuropathic and Inflammatory Pain: By blocking the transmission of pain signals.

-

Dermatological Disorders: Such as atopic dermatitis, psoriasis, and pruritus (itch).

-

Other Sensory Disorders: Where TRPV3 is implicated.

In Vitro Biological Assay Protocol: FLIPR-Based Calcium Assay for TRPV3 Activity

This protocol describes a common high-throughput screening method to assess the activity of compounds on TRPV3 channels expressed in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing human TRPV3

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or carvacrol)

-

Test compound (this compound or its derivatives)

-

384-well black-walled, clear-bottom assay plates

-

Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

-

Cell Culture and Plating: Culture HEK293-hTRPV3 cells under standard conditions. Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate the plates at 37 °C for 1 hour.

-

Compound Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

FLIPR Assay:

-

Wash the cells with assay buffer to remove excess dye.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the test compound to the cells and incubate for a specified period (e.g., 10-20 minutes).

-

Add the TRPV3 agonist to stimulate the channel.

-

Measure the change in fluorescence, which corresponds to the influx of calcium into the cells.

-

-

Data Analysis: The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Experimental Workflow for In Vitro Assay:

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds represents a pivotal advancement in medicinal chemistry. This powerful functional group exerts profound effects on a molecule's physicochemical and biological properties, often leading to significant improvements in drug efficacy, pharmacokinetics, and overall therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in drug design, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The unique attributes of the trifluoromethyl group, including its high electronegativity, steric bulk, and exceptional metabolic stability, make it a versatile tool for medicinal chemists.[1][2] Its introduction can modulate a compound's lipophilicity, enhance its binding affinity to biological targets, and protect it from rapid metabolic degradation.[1][3][4] These modifications are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its clinical success.

This guide will delve into the core principles of trifluoromethylation in drug discovery, presenting comparative data on trifluoromethylated drugs and their non-fluorinated analogs. Detailed experimental methodologies for key assays are provided to facilitate practical application in a research setting. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of complex biological and procedural relationships.

The Impact of the Trifluoromethyl Group on Drug Properties

The trifluoromethyl group imparts a unique combination of electronic and steric properties that can be leveraged to fine-tune the characteristics of a drug molecule.

Metabolic Stability

One of the most significant contributions of the trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][3] This increased stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose and dosing frequency.[1][3] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to block a key site of metabolism.

Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can significantly influence a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1][5] The Hansch π value, a measure of lipophilicity, for a CF3 group is +0.88. By modulating a molecule's overall lipophilicity (logP), medicinal chemists can optimize its absorption and distribution characteristics. However, excessive lipophilicity can also lead to poor aqueous solubility and increased off-target toxicity, requiring a careful balance.

Binding Affinity and Potency

The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its pKa and its ability to participate in crucial drug-receptor interactions.[1][5] This can lead to enhanced binding affinity and increased potency. For example, the inclusion of a CF3 group in the para-position of a phenolic ring was shown to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold compared to its non-fluorinated counterpart.[6] The steric bulk of the CF3 group can also play a role in optimizing the fit of a drug molecule into the binding pocket of its target protein.[5]

Bioisosterism

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl group or a chlorine atom. This allows for the modification of a lead compound's properties while maintaining its overall shape and ability to interact with its biological target. This bioisosteric replacement can be used to fine-tune steric and electronic properties to improve a drug's pharmacological profile.[7]

Quantitative Comparison of Trifluoromethylated Drugs and Their Non-Fluorinated Analogs

To illustrate the profound impact of the trifluoromethyl group, this section presents a quantitative comparison of key physicochemical and pharmacological parameters for well-known drugs and their non-fluorinated analogs.

Celecoxib vs. SC-560 (Non-Trifluoromethylated Analog)

Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation. Its selectivity for COX-2 over COX-1 is a key feature that reduces gastrointestinal side effects associated with non-selective NSAIDs. The trifluoromethyl group on Celecoxib plays a crucial role in its COX-2 selectivity. SC-560 is a close structural analog of Celecoxib that lacks the trifluoromethyl group and exhibits selectivity for COX-1.

| Compound | Structure | Target | IC50 (nM)[8] | Selectivity (COX-1/COX-2) | logP (Predicted) | Metabolic Half-life (in vitro) |

| Celecoxib | Image of Celecoxib structure | COX-1 | 15000 | ~0.0027 | 3.5 | ~11 hours (in vivo) |

| COX-2 | 40 | |||||

| SC-560 | Image of SC-560 structure | COX-1 | 9 | ~700 | 4.8 | Poor bioavailability, rapid clearance[9] |

| COX-2 | 6300 |

Fluoxetine vs. Des-Trifluoromethyl Fluoxetine

Fluoxetine (Prozac) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of depression and other psychiatric disorders. The trifluoromethyl group on the phenoxy ring is a key contributor to its pharmacological activity. Its non-fluorinated analog is N-methyl-3-phenoxy-3-phenylpropan-1-amine.

| Compound | Structure | Target | IC50 (Serotonin Reuptake) | logP | Metabolic Half-life |

| Fluoxetine | Image of Fluoxetine structure | SERT | Potent Inhibition | 4.05 | 1-3 days (acute), 4-6 days (chronic)[5] |

| Des-Trifluoromethyl Fluoxetine | Image of Des-Trifluoromethyl Fluoxetine structure | SERT | Data not readily available | 3.2 (Predicted) | Data not readily available |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated compounds.

In Vitro Microsomal Stability Assay

This assay is used to determine the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Incubator (37°C)

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a working solution of the test compound in a suitable solvent. Prepare the liver microsome suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL). Prepare the NADPH regenerating system solution.

-

Incubation: In a 96-well plate, add the liver microsome suspension. Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.

-

Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in specific wells by adding the quenching solution.

-

Sample Processing: Centrifuge the plate to precipitate proteins.

-

Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Lipophilicity Determination: Shake-Flask Method

This is the traditional method for determining the octanol-water partition coefficient (logP).

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Prepare a stock solution of the test compound in either n-octanol or water.

-

Partitioning: In a glass vial, add a known volume of the n-octanol and water (or buffer). Add a small aliquot of the test compound stock solution.

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a sample from each phase and determine the concentration of the test compound using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Lipophilicity Determination: RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, automated alternative to the shake-flask method for estimating logP.

Materials:

-

Test compound

-

Reference compounds with known logP values

-

HPLC system with a reversed-phase column (e.g., C18)

-

Mobile phase (e.g., methanol/water or acetonitrile/water mixture)

-

Detector (e.g., UV)

Procedure:

-

System Setup: Equilibrate the RP-HPLC system with the chosen mobile phase.

-

Standard Curve: Inject the reference compounds and record their retention times (tR). Determine the dead time (t0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each reference compound, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

-

Calibration: Plot the log(k') of the reference compounds against their known logP values to generate a calibration curve.

-

Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k').

-

logP Estimation: Use the calibration curve to determine the logP of the test compound from its log(k') value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams were generated using the DOT language in Graphviz.

Signaling Pathways

Caption: Celecoxib inhibits COX-2, blocking prostaglandin synthesis and reducing inflammation.

Caption: Sorafenib inhibits multiple kinases, including RAF and VEGFR/PDGFR, to block cell proliferation and angiogenesis.

Caption: Fluoxetine blocks the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft.

Experimental Workflows

Caption: Workflow for the in vitro microsomal stability assay.

Caption: Workflow for logP determination using the shake-flask method.

Conclusion

The trifluoromethyl group is an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation can dramatically improve a drug candidate's metabolic stability, lipophilicity, and binding affinity, ultimately enhancing its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the power of trifluoromethylation in their own discovery efforts. As our understanding of the nuanced effects of this unique functional group continues to grow, so too will its application in the design of the next generation of innovative medicines.

References

- 1. rsc.org [rsc.org]

- 2. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Fluoxetine, a selective inhibitor of serotonin uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007009405A1 - A method for the preparation of (r)-n-methyl-3-(2-methylphenoxy)-3-phenylpropylamine hydrochloride (atomoxetine) - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (3R)-N-methyl-3-(3-methylphenoxy)-3-phenylpropan-1-amine hydrochloride | C17H22ClNO | CID 121282206 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Synthesis and Application of Trifluoromethylpyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylpyridines (TFMPs) represent a critical class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and agrochemicals.[1][2][3] The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique combination of physicochemical properties, including increased lipophilicity, enhanced metabolic stability, and altered electronic characteristics.[4] These attributes are instrumental in optimizing the pharmacokinetic profiles and therapeutic or pesticidal efficacy of molecules.[2][4] The trifluoromethyl group is strongly electron-withdrawing, a property that can significantly influence a molecule's interaction with biological targets.[5] This guide provides an in-depth overview of the synthesis of TFMPs, their diverse applications, and detailed experimental protocols for key synthetic transformations.

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines is primarily achieved through three main strategies: chlorine/fluorine exchange from trichloromethylpyridines, cyclocondensation reactions using trifluoromethyl-containing building blocks, and direct C-H trifluoromethylation.[5][6] The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Chlorine/Fluorine Exchange

This widely used industrial method involves the initial chlorination of a methylpyridine (picoline) to form a trichloromethylpyridine, followed by a halogen exchange reaction with a fluorine source, typically hydrogen fluoride (HF) or a metal fluoride, to yield the trifluoromethylpyridine.[5][7] This process can be performed in a stepwise or simultaneous manner.

A prominent example is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a key intermediate for numerous agrochemicals.[5] The synthesis starts from 3-picoline, which undergoes chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine, followed by fluorination.[7]

Table 1: Representative Yields for Vapor-Phase Chlorination/Fluorination of Picolines [5]

| Starting Material | Major Product(s) | Yield (%) |

| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | Good |

| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine | High Demand |

| 2-Picoline | 2-(Trifluoromethyl)pyridine, Chloro-2-(trifluoromethyl)pyridines | - |

| 4-Picoline | 4-(Trifluoromethyl)pyridine, Chloro-4-(trifluoromethyl)pyridines | - |

Note: Specific yield percentages can vary based on reaction conditions.

Cyclocondensation Reactions

Cyclocondensation reactions offer a versatile route to construct the trifluoromethylpyridine ring from acyclic precursors.[5][6] This "bottom-up" approach utilizes trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, which react with enamines or other suitable partners to form the pyridine ring.[5][8] This method is particularly useful for accessing specific substitution patterns that are difficult to achieve through direct functionalization of a pre-formed pyridine ring.

A notable application of this strategy is in the synthesis of the pyridone intermediate for the herbicide pyroxsulam, which utilizes (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one as the trifluoromethyl-containing building block in a Horner–Wadsworth–Emmons reaction.[5]

Direct C-H Trifluoromethylation

Direct C-H trifluoromethylation has emerged as a powerful tool for the late-stage introduction of the -CF3 group into pyridine rings, avoiding the need for pre-functionalized substrates.[9][10][11] These methods often employ radical or nucleophilic trifluoromethylating agents. One strategy involves the activation of the pyridine ring, for instance, by forming an N-methylpyridinium salt, which then reacts with a trifluoromethyl source like trifluoroacetic acid in the presence of a silver carbonate catalyst.[10][12] This approach offers good regioselectivity and functional group tolerance.

Table 2: Examples of Direct C-H Trifluoromethylation of Pyridines [10][12]

| Pyridine Substrate | Trifluoromethylating Agent | Catalyst/Conditions | Product(s) | Yield (%) |

| Pyridinium iodide salts | Trifluoroacetic acid | Silver carbonate, N,N-dimethylformamide | Trifluoromethylpyridines | Good |

| Pyridine derivatives | Togni Reagent I | Hydrosilylation activation | 3-Trifluoromethylated pyridines | Moderate to High |

Applications of Trifluoromethylpyridines

The unique properties conferred by the trifluoromethyl group have led to the widespread application of TFMPs in both the agrochemical and pharmaceutical industries.[1][3]

Agrochemicals

TFMPs are integral components of many modern herbicides, insecticides, and fungicides.[13][14] The presence of the TFMP moiety can enhance the efficacy, selectivity, and metabolic stability of these crop protection agents.

-

Herbicides: Fluazifop-butyl, a selective herbicide for controlling grass weeds, contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety.[4][13] It acts by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4][15]

-

Insecticides: Flonicamid, a selective aphicide, is a nicotinamide derivative containing a 4-(trifluoromethyl)pyridine core.[5]

-

Fungicides: A number of fungicides incorporate the TFMP scaffold to combat various plant pathogens. The introduction of a trifluoromethyl group can improve the antifungal activity.[16]

Table 3: Prominent Agrochemicals Containing a Trifluoromethylpyridine Moiety [5]

| Common Name | Type | Target |

| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) |

| Flonicamid | Insecticide | Aphids |

| Chlorfluazuron | Insecticide | Chitin biosynthesis inhibitor |

| Fluazinam | Fungicide | - |

| Haloxyfop | Herbicide | Acetyl-CoA carboxylase (ACCase) |

| Fluopicolide | Fungicide | - |

| Fluopyram | Fungicide/Nematicide | - |

Pharmaceuticals

In drug discovery, the TFMP scaffold serves as a valuable building block for developing new therapeutic agents.[4][5] The trifluoromethyl group can act as a bioisostere for other chemical groups, improving drug-like properties.

-

Antiviral Agents: Tipranavir, a non-peptidic protease inhibitor used in the treatment of HIV, features a pyridyl sulfonamide core with a trifluoromethyl group.[3][17] It is co-administered with ritonavir to boost its plasma concentrations.[3]

-

Anticancer Agents: Apalutamide, a non-steroidal antiandrogen for the treatment of prostate cancer, contains a trifluoromethylpyridine moiety.[18] It acts as a potent antagonist of the androgen receptor.

-

Other Therapeutic Areas: Derivatives of TFMPs have been explored for their potential as antibacterial agents and kinase inhibitors for cancer therapy.[4]

Table 4: Selected Pharmaceutical Agents Containing a Trifluoromethylpyridine Moiety [5]

| Drug Name | Therapeutic Area | Mechanism of Action |

| Tipranavir | Antiviral (HIV) | HIV Protease Inhibitor |

| Apalutamide | Anticancer | Androgen Receptor Antagonist |

Experimental Protocols

Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)

This protocol describes a general procedure for the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3,5-DCTF.

Materials:

-

2,3-dichloro-5-(trichloromethyl)pyridine

-

Hydrogen fluoride (HF)

-

Tungsten hexachloride (WCl6) (catalyst)

-

Reactor suitable for handling HF

Procedure:

-

Charge the reactor with 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq) and tungsten hexachloride (catalytic amount, e.g., 0.02 eq).[19]

-

Heat the reactor to 170 °C under atmospheric pressure.[19]

-

Slowly introduce hydrogen fluoride (approx. 2.0 eq) into the reactor.[19]

-

Monitor the reaction progress by analyzing the composition of the reaction mixture. Continue the reaction until the concentration of the starting material no longer changes.[19]

-

Upon completion, recover the unreacted hydrogen fluoride by condensation.[19]

-

Remove the generated hydrogen chloride by absorption.[19]

-

The crude product is then purified, for example, by distillation, to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.

Synthesis of Flonicamid

This protocol outlines the synthesis of Flonicamid from 4-trifluoromethylnicotinic acid.

Materials:

-

4-Trifluoromethylnicotinic acid

-

Triphosgene or Thionyl chloride (acyl chlorination reagent)

-

N,N-Dimethylformamide (DMF) (catalyst)

-

Toluene (solvent)

-

Aminoacetonitrile hydrochloride

-

Sodium bicarbonate (base)

-

Water

Procedure:

-

Preparation of 4-Trifluoromethylnicotinoyl chloride:

-

Amidation Reaction:

-

Work-up and Purification:

-

Filter the reaction mixture to collect the solid product.

-

Wash the filter cake with water.

-

Dry the solid to obtain Flonicamid as a white solid. The product can be further purified by recrystallization if necessary.[20]

-

Visualizations

Synthetic Pathways

Caption: Overview of major synthetic routes to trifluoromethylpyridines.

Mechanism of Action: Fluazifop-butyl

Caption: Inhibition of Acetyl-CoA Carboxylase by Fluazifop-butyl.

Mechanism of Action: Tipranavir

Caption: Mechanism of action of Tipranavir on HIV Protease.

Mechanism of Action: Apalutamide

Caption: Apalutamide as an androgen receptor antagonist.

References

- 1. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 2. Pharmacokinetics, safety, and efficacy of tipranavir boosted with ritonavir alone or in combination with other boosted protease inhibitors as part of optimized combination antiretroviral therapy in highly treatment-experienced patients (BI Study 1182.51) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 8. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Regioselective Direct C-H Trifluoromethylation of Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. invasive.org [invasive.org]

- 14. Mechanisms of pharmacokinetic and pharmacodynamic drug interactions associated with ritonavir-enhanced tipranavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 19. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]

- 20. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Physicochemical Properties of (4-(Trifluoromethyl)pyridin-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound (4-(Trifluoromethyl)pyridin-2-yl)methanol. This molecule is of interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. This document outlines its known properties, provides detailed experimental protocols for their determination, and presents logical workflows relevant to its synthesis and analysis.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that many of the physical constants are predicted values derived from computational models, as experimental data for this specific compound is not widely published.

| Property | Value | Source |

| CAS Number | 131747-46-1 | [1][2][3] |

| Molecular Formula | C₇H₆F₃NO | [1][3] |

| Molecular Weight | 177.12 g/mol | [1][3] |

| Boiling Point | 72 - 74 °C @ 0.4 mmHg (Experimental) 217.1 ± 35.0 °C (Predicted) | [1][2] |

| Density | 1.362 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.16 ± 0.10 (Predicted) | [1] |

| Appearance | Colorless to light yellow Solid-Liquid Mixture | [1] |

| Storage | Store at 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

The melting point is a fundamental property indicating the purity of a solid substance. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dried, crystalline sample is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus.

-

Heating and Observation: The sample is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. It is a characteristic property that is sensitive to impurities and pressure.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube with paraffin oil), ensuring the sample is below the oil level.

-

Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will escape as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded.

pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a pyridine-containing compound, it typically refers to the acidity of the protonated pyridinium ion.

Methodology: Potentiometric Titration

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent (typically water or a water/co-solvent mixture). The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[1]

-

Apparatus Setup: The solution is placed in a temperature-controlled vessel equipped with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally using a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until the pH curve shows a clear inflection point.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been protonated. This can be determined from the midpoint of the steepest part of the titration curve. Multiple titrations are performed to ensure reproducibility.[1]

LogP (Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or rotated) at a constant temperature until equilibrium is reached (typically for several hours).

-

Phase Separation: The mixture is allowed to stand or is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: A sample is carefully removed from each phase. The concentration of the compound in each sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. LogP is the base-10 logarithm of this value.

Solubility Determination

Aqueous solubility is a critical property for drug candidates, affecting absorption and bioavailability.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water or a specific buffer) in a sealed flask.

-

Agitation: The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The continued presence of undissolved solid confirms saturation.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is removed by filtration or centrifugation, ensuring the temperature is maintained.

-

Quantification: The concentration of the compound in the clear, saturated supernatant is measured using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the equilibrium solubility of the compound at that temperature.

Logical and Experimental Workflows

The following diagrams illustrate common workflows associated with the synthesis and characterization of a novel chemical entity like this compound.

References

An In-depth Technical Guide to (4-(Trifluoromethyl)pyridin-2-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (4-(Trifluoromethyl)pyridin-2-yl)methanol, a fluorinated pyridine derivative of interest to researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a heterocyclic alcohol containing a pyridine ring substituted with a trifluoromethyl group. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, which can enhance the molecule's biological activity and metabolic stability.[1][2][3]

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| Preferred IUPAC Name | [4-(Trifluoromethyl)pyridin-2-yl]methanol[4] |

| Systematic IUPAC Name | This compound |

| Other Names & Synonyms | 4-(Trifluoromethyl)-2-pyridinemethanol[4] |

| 2-(Hydroxymethyl)-4-(trifluoromethyl)pyridine | |

| [4-(Trifluoromethyl)-2-pyridinyl]methanol | |

| 4-TRIFLUOROMETHYL-PYRIDINE-2-METHANOL |

Table 2: Physicochemical Data

| Property | Value |

| CAS Number | 131747-46-1[4] |

| Molecular Formula | C₇H₆F₃NO[4] |

| Molecular Weight | 177.126 g/mol [4] |

| SMILES | OCc1cc(ccn1)C(F)(F)F[4] |

| InChIKey | YVAZEWPUHFIBPP-UHFFFAOYSA-N[4] |

Synthesis of Trifluoromethylpyridines: An Overview

Key Synthetic Approaches:

-

Chlorine/Fluorine Exchange: This is a common industrial method that often starts from picoline (methylpyridine). The methyl group is first chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a halogen exchange reaction using a fluorinating agent like hydrogen fluoride.[5]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Common building blocks for this method include ethyl 4,4,4-trifluoroacetoacetate.[6] These reactions offer a versatile route to various substituted trifluoromethylpyridines.

-

Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring. This can be achieved using various trifluoromethylating reagents.

A Chinese patent describes a method for synthesizing 4-trifluoromethylpyridine compounds using 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a starting material, which reacts with a metal reagent and a 2-halogenoalkyl nitrile to form an intermediate that is then cyclized to the desired pyridine derivative.[7]

Potential Biological Significance and Signaling Pathways

Derivatives of (pyridin-2-yl)methanol and other trifluoromethylpyridines have shown significant potential in drug discovery, acting on various biological targets. The trifluoromethyl group often enhances properties like metabolic stability, lipophilicity, and binding affinity to target proteins.[3]

Derivatives of (pyridin-2-yl)methanol have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. TRPV3 is a calcium-permeable cation channel highly expressed in skin keratinocytes and is implicated in pain sensation, inflammation, and skin disorders.[8] Antagonizing this channel is a promising strategy for developing novel therapeutics for these conditions.

The activation of TRPV3 leads to an influx of calcium ions (Ca²⁺), which can trigger a cascade of downstream signaling events. One such pathway involves the activation of Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII), leading to the release of Transforming Growth Factor-alpha (TGFα). TGFα then activates the Epidermal Growth Factor Receptor (EGFR), which in turn can activate the PI3K/NF-κB signaling pathway, ultimately promoting keratinocyte proliferation.[8]

Other trifluoromethylpyridine derivatives have been identified as inhibitors of Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent amine oxidase. LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix (ECM).[9] Upregulation of LOXL2 is associated with fibrosis and cancer progression, making it an attractive therapeutic target.[1][9]

LOXL2 can promote tumor progression and metastasis through various mechanisms, including the activation of signaling pathways like the FAK/Akt pathway.[9][10][11] Inhibition of LOXL2 can therefore disrupt these pathological processes.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel therapeutic agents. Its trifluoromethyl-substituted pyridine core imparts desirable physicochemical properties for drug design. The demonstrated activity of related compounds as modulators of key signaling pathways, such as those involving TRPV3 and LOXL2, highlights the potential of this and similar molecules in addressing a range of diseases, including chronic pain, skin disorders, fibrosis, and cancer. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity | eLife [elifesciences.org]

- 3. The human transient receptor potential vanilloid 3 channel is sensitized via the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]METHANOL | CAS 131747-46-1 [matrix-fine-chemicals.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 8. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LOXL2 lysyl oxidase like 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Trifluoromethylpyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trifluoromethylpyridine (TFMP) derivatives, a class of compounds demonstrating significant promise in both the pharmaceutical and agrochemical sectors. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and increased binding affinity to molecular targets.[1][2] This document details the synthesis, mechanism of action, and biological activities of these derivatives, with a specific focus on the well-characterized succinate dehydrogenase inhibitor, Fluopyram, as an exemplary case study.

The Physicochemical Advantage of the Trifluoromethyl Group

The trifluoromethyl group is a key bioisostere used in modern medicinal chemistry. Its strong electron-withdrawing nature (Hammett constant σp = 0.54) significantly alters the electronic properties of the pyridine ring, influencing its interaction with biological targets.[3] Unlike a single fluorine atom, the -CF3 group is treated as a purely electron-withdrawing moiety.[3] This substitution can lead to several advantageous modifications in a molecule's profile:

-

Increased Lipophilicity: Enhances membrane permeability and passage through biological barriers.[1]

-

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes.[1]

-

Enhanced Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with target proteins.[1][2]

-

Altered Acidity/Basicity: The pKa of the pyridine nitrogen is modified, which can affect solubility and receptor interaction.

These combined effects make TFMP derivatives highly valuable scaffolds in the design of novel therapeutic agents and advanced agrochemicals.[3][4]

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of TFMP derivatives is primarily achieved through two major routes: the chlorine/fluorine exchange method starting from a trichloromethylpyridine, and the construction of the pyridine ring using a trifluoromethyl-containing building block (cyclocondensation).[3][4][5]

A common and industrially important intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine . Its synthesis can be achieved via a multi-step process starting from 3-picoline, involving chlorination and subsequent fluorination reactions.[6]

General Experimental Workflow for TFMP Synthesis

The following diagram illustrates a generalized workflow for the synthesis of many TFMP derivatives, highlighting the key stages from starting materials to the final product.

Detailed Experimental Protocol: Synthesis of Fluopyram

Fluopyram, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-(trifluoromethyl)benzamide, is a prominent fungicide and nematicide.[7] The final step in its synthesis involves an amidation reaction. The following protocol is adapted from published synthetic methods.[3]

Objective: To synthesize Fluopyram via amidation of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride with 2-trifluoromethylbenzoyl chloride.

Materials:

-

2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride

-

2-trifluoromethylbenzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Ice bath

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

Add 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine hydrochloride (1.0 eq, e.g., 2.8 g, 10.73 mmol) to a round-bottomed flask containing dichloromethane (e.g., 250 mL).

-

Place the flask in an ice bath and begin stirring.

-

Cautiously add a solution of triethylamine (3.0 eq, e.g., 3.3 g, 32.19 mmol) in dichloromethane to the flask.

-

Prepare a solution of 2-trifluoromethylbenzoyl chloride (1.2 eq, e.g., 2.7 g, 12.95 mmol) in dichloromethane.

-

Add the 2-trifluoromethylbenzoyl chloride solution dropwise to the reaction mixture under the ice bath.

-

After the addition is complete, continue stirring the reaction mixture for 10 minutes.

-

Remove the ice bath and allow the reaction to proceed at ambient temperature for 10 hours.

-

Upon completion, the reaction mixture can be worked up through standard aqueous washing and extraction procedures, followed by purification (e.g., recrystallization or column chromatography) to yield the final product, Fluopyram.

Mechanism of Action: Inhibition of Succinate Dehydrogenase

Trifluoromethylpyridine derivatives have been developed to target a range of biological pathways. Fluopyram exerts its potent fungicidal and nematicidal effects by specifically inhibiting succinate dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[8]

SDH is a crucial enzyme that links the Krebs cycle with cellular respiration. It catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone. By binding to the ubiquinone-binding site (Qp site) of the SDH complex, Fluopyram blocks this electron transfer.[9] This inhibition disrupts the entire respiratory chain, leading to a severe reduction in ATP production and ultimately causing the death of the fungal or nematode cell.[8][9]

The signaling pathway below illustrates the mechanism of SDH inhibition by Fluopyram.

Quantitative Biological Activity

The efficacy of TFMP derivatives is quantified by metrics such as the half-maximal effective concentration (EC50), which measures the concentration of a compound that induces a response halfway between the baseline and maximum. Lower EC50 values indicate higher potency.

The table below summarizes the fungicidal activity of Fluopyram against several key plant pathogens.

| Fungal Pathogen | Common Disease | EC50 (µg/mL) | Citation(s) |

| Fusarium virguliforme | Sudden Death Syndrome | 3.35 | [4][9] |

| Botrytis cinerea | Grey Mold | 5.389 | [4][10] |

| Alternaria solani | Early Blight | 0.244 | [4][10] |

Experimental Protocol: Succinate Dehydrogenase (SDH) Activity Assay

This protocol provides a general method for determining the inhibitory effect of a compound like Fluopyram on SDH activity in vitro. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.[11]

Objective: To measure the inhibition of SDH activity by a test compound.

Materials: